![molecular formula C9H21N3O2Si B14200185 3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol CAS No. 918868-94-7](/img/structure/B14200185.png)
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is an organic compound that features both azido and silyl ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps One common route starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride to form a silyl etherThe reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azides, which can be explosive.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The silyl ether can be deprotected to reveal the hydroxyl group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used for deprotecting silyl ethers.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amines.
Substitution: Free hydroxyl groups.
Applications De Recherche Scientifique
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the azido group, which can participate in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action for 3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on the specific reactions it undergoes. The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry). The silyl ether group can be cleaved to reveal a reactive hydroxyl group, which can then engage in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol: Lacks the azido group, making it less reactive in click chemistry.
2-Azido-1-propanol: Lacks the silyl ether group, making it less stable and more prone to side reactions.
Uniqueness
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is unique due to the presence of both azido and silyl ether groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
918868-94-7 |
|---|---|
Formule moléculaire |
C9H21N3O2Si |
Poids moléculaire |
231.37 g/mol |
Nom IUPAC |
3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3 |
Clé InChI |
ORXFTSMRFKTEFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


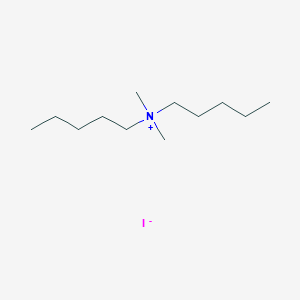
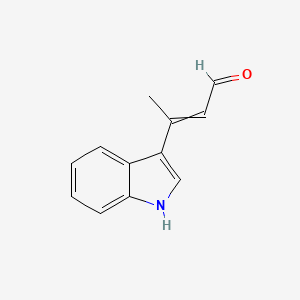
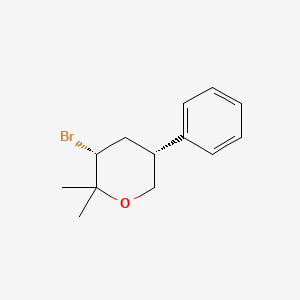

![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
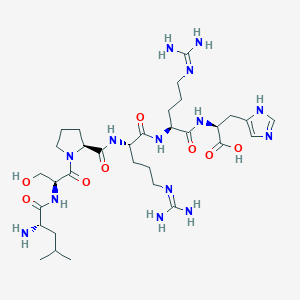
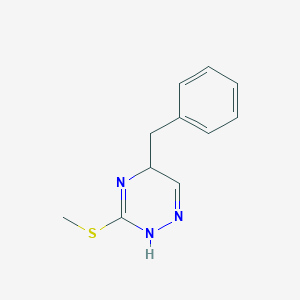
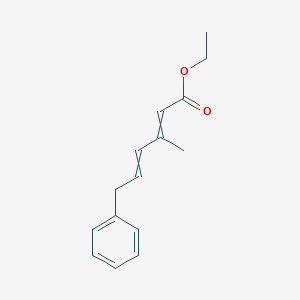
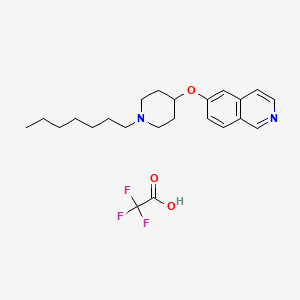

![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
